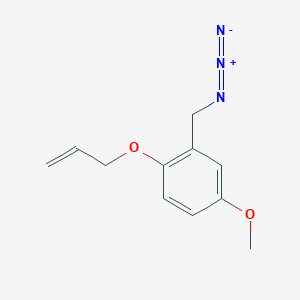
3-morpholin-4-ylpropyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-morpholin-4-ylpropyl 4-methylbenzenesulfonate is an organic compound that features a sulfonic acid ester group attached to a toluene ring and a morpholine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-morpholin-4-ylpropyl 4-methylbenzenesulfonate typically involves the esterification of toluene-4-sulfonic acid with 3-morpholin-4-yl-propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the morpholine moiety, leading to the formation of N-oxide derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonic ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted sulfonic esters.
Aplicaciones Científicas De Investigación
3-morpholin-4-ylpropyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-morpholin-4-ylpropyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonic ester group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The morpholine moiety can enhance the compound’s binding affinity to its targets, thereby modulating their activity.
Comparación Con Compuestos Similares
- 3-morpholin-4-ylpropyl 4-methylbenzenesulfonate
- Toluene-4-sulfonic acid 3-morpholin-4-yl-butyl ester
- Toluene-4-sulfonic acid 3-morpholin-4-yl-ethyl ester
Comparison: this compound is unique due to the specific length of its propyl chain, which can influence its reactivity and binding properties. Compared to its analogs with shorter or longer alkyl chains, this compound may exhibit different solubility, stability, and biological activity profiles.
Propiedades
Fórmula molecular |
C14H21NO4S |
|---|---|
Peso molecular |
299.39 g/mol |
Nombre IUPAC |
3-morpholin-4-ylpropyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H21NO4S/c1-13-3-5-14(6-4-13)20(16,17)19-10-2-7-15-8-11-18-12-9-15/h3-6H,2,7-12H2,1H3 |
Clave InChI |
TXECJTYQRLUNES-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCCN2CCOCC2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(4-Aminophenyl)cyclobutyl]methane-1-ol](/img/structure/B8278338.png)

![3-Iodo-1,4-dihydroindeno[1,2-c]pyrazole-6-carbaldehyde](/img/structure/B8278350.png)
![[2-Methoxy-5-[4-(methoxycarbonyl)-2-methylphenyl]phenyl]boronic acid](/img/structure/B8278358.png)


![t-Butyl 3-{[(methylsulfanyl)carbothioyl]amino}propylcarbamate](/img/structure/B8278377.png)




